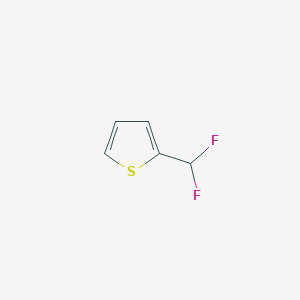

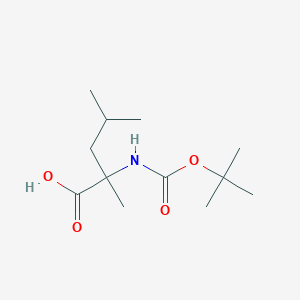

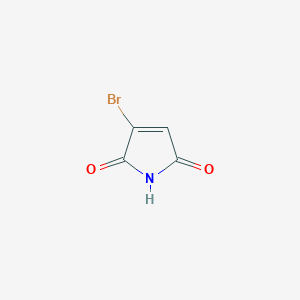

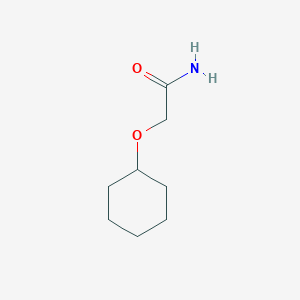

![molecular formula C44H84NO8P B3044066 1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine CAS No. 56391-91-4](/img/structure/B3044066.png)

1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Monolayer Properties and Membrane Interaction Studies

1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine is used in studying the stabilization and properties of phospholipid multilayers, particularly at the air-water interface. These studies are crucial for understanding biological membranes and their interactions with peptides or proteins. Such research has examined the collapse of similar phospholipid monolayers, revealing the formation of bilayer and trilayer structures, which are significant for membrane biophysics and biochemistry (Saccani et al., 2004).

Lipid Bilayer Composition and Chain Motion

The phospholipid is involved in research analyzing the packing and motion of hydrocarbon chains in phospholipid bilayers. Such studies use differential thermal analysis and nuclear magnetic resonance to evaluate the phase transitions and molecular motion in lipid bilayers, providing insights into the structural organization of cellular membranes (Barton & Gunstone, 1975).

High-Temperature Behavior and Hydrolysis

Exploring the behavior of analogous phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water yields insights into lipid hydrolysis and the formation of various phosphorus-containing products. Such research is crucial for understanding the stability and degradation pathways of phospholipids under extreme conditions (Changi et al., 2012).

Lipid-Protein Interactions

This phospholipid is also significant in the study of lipid-protein interactions, particularly in the formation of protein coronas around liposomes. Understanding these interactions is key for the development of drug delivery systems and nanotechnology applications in medicine (Triantafyllopoulou et al., 2022).

Small Molecule Interaction with Lipid Membranes

Research on the interactions between small molecules and lipid membranes using this phospholipid helps in understanding the pharmacodynamics of drugs and their interaction with cell membranes. This is crucial for drug development and the assessment of drug efficacy (Huang et al., 2013).

Structural Biology and Bicelle Systems

The phospholipid is used in the creation of bicelle systems for molecular biophysics studies. These systems are crucial for spectroscopic studies of membrane-bound peptides and soluble protein structures, offering insights into the molecular interactions at the biological membrane interface (Wu et al., 2010).

Propiedades

IUPAC Name |

[(2R)-2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h26-29,42H,6-25,30-41H2,1-5H3/b28-26-,29-27-/t42-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJBLQFSKZACGJ-MMKOEKFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

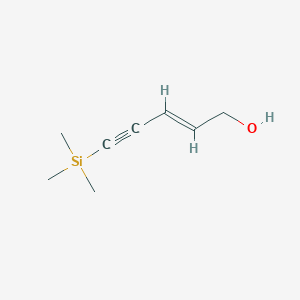

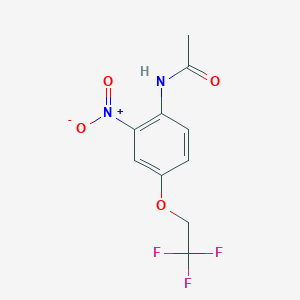

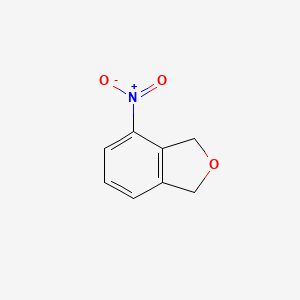

![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)